1-(3-Fluorophenyl)-4,4-dimethylpentan-3-one
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Overview
Description
1-(3-Fluorophenyl)-4,4-dimethylpentan-3-one is an organic compound that belongs to the class of ketones It features a fluorine atom attached to a phenyl ring, which is further connected to a dimethylpentanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorophenyl)-4,4-dimethylpentan-3-one typically involves the reaction of 3-fluorobenzaldehyde with a suitable ketone precursor under controlled conditions. One common method involves the use of a Grignard reagent, where 3-fluorobenzaldehyde reacts with a Grignard reagent derived from 4,4-dimethylpentan-3-one. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture interference.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Catalysts and purification techniques like distillation or recrystallization are often employed to enhance efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorophenyl)-4,4-dimethylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atom under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-(3-Fluorophenyl)-4,4-dimethylpentan-3-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-4,4-dimethylpentan-3-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s ability to penetrate biological membranes and bind to specific sites, modulating the activity of target proteins. This interaction can lead to various biological effects, depending on the nature of the target and the context of the study.
Comparison with Similar Compounds
3-Fluoroamphetamine: A stimulant with a similar fluorinated phenyl ring structure.
3-Fluorophenylacetone: Another ketone with a fluorinated phenyl ring, used in organic synthesis.
Uniqueness: 1-(3-Fluorophenyl)-4,4-dimethylpentan-3-one is unique due to its specific structural features, such as the dimethylpentanone backbone and the position of the fluorine atom on the phenyl ring
Properties
IUPAC Name |
1-(3-fluorophenyl)-4,4-dimethylpentan-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FO/c1-13(2,3)12(15)8-7-10-5-4-6-11(14)9-10/h4-6,9H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMDQBTYQKABMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CCC1=CC(=CC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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